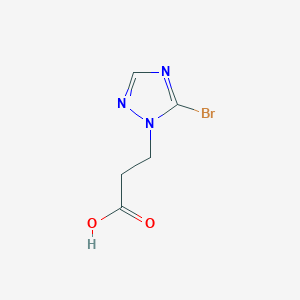

3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid is a chemical compound with the molecular formula C5H6BrN3O2. It has an average mass of 220.024 Da and a monoisotopic mass of 218.964325 Da .

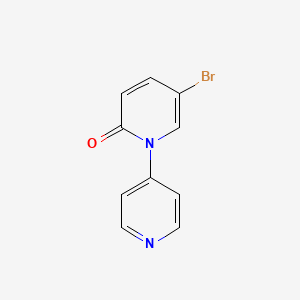

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is also part of a propionic acid group, and one of the nitrogen atoms in the triazole ring is substituted with a bromine atom .Physical and Chemical Properties Analysis

This compound has a density of 2.0±0.1 g/cm3, a boiling point of 436.3±47.0 °C at 760 mmHg, and a flash point of 217.7±29.3 °C. It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds. Its polar surface area is 68 Å2 .Scientific Research Applications

Chemical Synthesis and Biological Activities

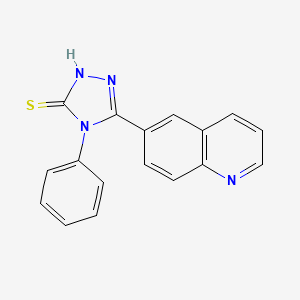

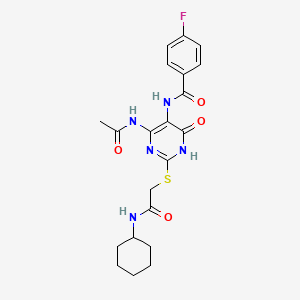

3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid belongs to the class of triazoles, a family of heterocyclic compounds known for their diverse biological activities and potential in drug discovery. The triazoles, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives, are of significant interest due to their broad range of biological activities. These activities include anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The preparation and evaluation of these compounds have been a focus of research aiming to develop new drugs with improved efficacy and safety profiles. The synthesis of triazoles often involves green chemistry approaches, addressing current environmental and sustainability concerns. New diseases and the continuous emergence of drug-resistant pathogens underscore the importance of developing novel triazoles for therapeutic applications (Ferreira et al., 2013).

Antimicrobial and Antifungal Effects

Modern chemistry explores 1,2,4-triazole derivatives for synthesizing biologically active substances. These derivatives have shown promise in antimicrobial, antifungal, antioxidant, and anti-inflammatory activities. The push for more efficient synthesis methods for 1,2,4-triazoles is driven by their potential applications in various domains of healthcare and agriculture. Recent research has expanded the understanding of 1,2,4-triazoles' biological activities, contributing to the development of new compounds with significant therapeutic potentials (Ohloblina, 2022).

Synthetic Approaches and Environmental Considerations

The synthesis of 1,2,3-triazoles through eco-friendly procedures has gained attention. Methods such as microwave irradiation have been reviewed for their efficiency and lower environmental impact. These advancements in synthetic chemistry enable the production of triazoles with high yields and reduced reaction times, opening new pathways for drug development and other applications. The use of novel, easily recoverable catalysts in these procedures highlights the commitment to sustainable and green chemistry practices (de Souza et al., 2019).

Corrosion Inhibition for Metal Surfaces

1,2,3-Triazole derivatives have been identified as effective corrosion inhibitors for various metals and alloys. These compounds, especially the 1,4-disubstituted 1,2,3-triazole derivatives, are synthesized using environmentally friendly methods and have shown high efficiency in protecting metal surfaces against corrosion in acidic media. Their ability to form stable complexes with metal ions contributes to their protective properties, making them valuable in industries where metal preservation is critical (Hrimla et al., 2021).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis methods, chemical reactions, and potential pharmacological activities. It could also be interesting to explore its potential applications in various fields such as medicine or materials science .

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can interact with their targets, leading to a variety of biological activities . It’s plausible that this compound acts in a similar manner.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

It’s known that similar compounds can exhibit a range of biological activities , suggesting that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s used in agriculture as an intermediate for fungicides, insecticides, or herbicides, and it can effectively control the growth and reproduction of pathogens and pests . Therefore, factors such as temperature, pH, and presence of other chemicals could potentially impact its effectiveness.

Biochemical Analysis

Biochemical Properties

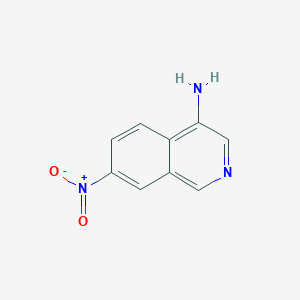

The exact biochemical properties of 3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid are not well-documented in the literature. Triazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, some triazole derivatives have been found to inhibit kinases , which are enzymes that play crucial roles in signal transduction pathways within cells .

Cellular Effects

The specific cellular effects of this compound are not well-known. It’s worth noting that triazole derivatives have been reported to exhibit a variety of effects on cells. For example, some triazole derivatives have been found to inhibit cell proliferation, suggesting potential anti-cancer properties .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Triazole derivatives have been reported to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

3-(5-bromo-1,2,4-triazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c6-5-7-3-8-9(5)2-1-4(10)11/h3H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLWWHMPZVZCIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=N1)Br)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2565798.png)

![(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(3-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B2565799.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2565802.png)

![[2-(2-Methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2565812.png)

![5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2565819.png)